molecular formula C22H21N3O4 B11365506 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11365506
M. Wt: 391.4 g/mol
InChI Key: LNBCYIASOYQHBH-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, an oxadiazole ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include ethyl iodide, paracetamol, and anhydrous potassium carbonate, which are heated in 2-butanone to give the crude product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from water are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include ceric ammonium nitrate for oxidative cleavage and other standard reagents for substitution and reduction reactions . The reaction conditions vary depending on the desired modification, with temperature, solvent, and reagent concentration being critical factors.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidative cleavage using ceric ammonium nitrate can yield dearylated products, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its anti-inflammatory and analgesic properties. Additionally, it is studied for its antitumor properties, making it a candidate for cancer research.

Mechanism of Action

The exact mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is not fully understood. it is suggested that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include N-(4-ethoxyphenyl)acetamide and other derivatives of benzofuran and oxadiazole . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: What sets N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide apart is its unique combination of a benzofuran core, an oxadiazole ring, and an ethoxyphenyl group.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-5-27-16-9-7-15(8-10-16)18-21(25-29-24-18)23-22(26)20-14(4)17-11-6-12(2)13(3)19(17)28-20/h6-11H,5H2,1-4H3,(H,23,25,26)

InChI Key

LNBCYIASOYQHBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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